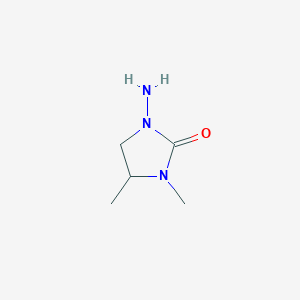

1-Amino-3,4-dimethylimidazolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

170500-50-2 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-amino-3,4-dimethylimidazolidin-2-one |

InChI |

InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |

InChI Key |

FRFGSXBQYIOXQT-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)N1C)N |

Canonical SMILES |

CC1CN(C(=O)N1C)N |

Synonyms |

2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 1 Amino 3,4 Dimethylimidazolidin 2 One and Its Chemical Transformations

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a five-membered heterocyclic scaffold that is a core component of many biologically active compounds. nih.gov Its reactivity is governed by the arrangement of heteroatoms and functional groups within the ring.

The imidazolidin-2-one ring possesses both electrophilic and nucleophilic centers. The carbonyl carbon (C2) is electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. This makes it susceptible to attack by nucleophiles. youtube.com Conversely, the nitrogen atoms, particularly the non-acylated nitrogen, exhibit nucleophilic character due to the presence of lone pairs of electrons. acs.orgajol.info

The electrophilicity and nucleophilicity of the ring atoms can be influenced by the nature and position of substituents. In 1-Amino-3,4-dimethylimidazolidin-2-one, the methyl groups at positions 3 and 4 are electron-donating, which can modulate the reactivity of the ring.

Table 1: Predicted Electrophilic and Nucleophilic Centers of this compound

| Atom/Group | Predicted Character | Rationale |

| Carbonyl Carbon (C2) | Electrophilic | Adjacent to two electronegative heteroatoms (O and N). |

| Nitrogen Atom (N1) | Nucleophilic | Possesses a lone pair of electrons; attached to an amino group. |

| Nitrogen Atom (N3) | Less Nucleophilic | Lone pair is involved in resonance with the carbonyl group. |

| Oxygen Atom | Nucleophilic | Possesses lone pairs of electrons. |

Complexation Behavior with Metal Ions

The nitrogen and oxygen atoms within the imidazolidin-2-one ring can act as ligands, coordinating with various metal ions. ajol.info The formation of metal complexes can significantly alter the reactivity of the heterocyclic ring. For instance, coordination of a metal ion to the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Conversely, coordination to the nitrogen atoms can decrease their nucleophilicity.

Several studies have reported the synthesis and characterization of metal complexes of imidazolidin-2-one derivatives with transition metals like copper, cobalt, and nickel. bibliotekanauki.pl These complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand. ajol.info The formation of these complexes is a testament to the versatile coordinating ability of the imidazolidin-2-one scaffold.

Transformations Involving the 1-Amino Group and Methyl Substituents

The substituents on the imidazolidin-2-one ring play a crucial role in its chemical transformations.

The exocyclic amino group at the N1 position is a key site of reactivity. This primary amine can undergo a variety of reactions typical of amines, including:

Acylation: Reaction with acylating agents to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes and ketones to form Schiff bases. clockss.org

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions. researchgate.net

The nucleophilicity of this amino group is influenced by the electronic effects of the imidazolidin-2-one ring. The selective reactivity of the exocyclic amino group in the presence of the ring nitrogens is a key aspect of its chemistry. rsc.org

The methyl groups at the C4 and N3 positions, while generally less reactive, can undergo functionalization under specific conditions. nih.gov Activation of C-H bonds in methyl groups attached to heterocyclic rings can be achieved using various catalytic methods, allowing for the introduction of new functional groups. acs.orgnih.gov For example, oxidation can convert a methyl group into a carboxylic acid, which can then be used in further synthetic transformations. acs.org

The functionalization of these methyl groups provides a pathway to modify the periphery of the molecule, potentially leading to derivatives with altered chemical and biological properties. acs.org

Mechanistic Insights into Imidazolidin-2-one Reactivity

The reactivity of the imidazolidin-2-one system is often rationalized through detailed mechanistic studies. For instance, the formation of imidazolidin-2-ones can proceed through intramolecular cyclization of urea (B33335) derivatives. nih.govmdpi.com These reactions are often catalyzed by acids or bases and may involve the formation of key intermediates like iminium cations. nih.govmdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and transition states involved in these transformations. acs.org These studies provide valuable insights into the regioselectivity and stereoselectivity observed in many reactions of imidazolidin-2-one derivatives. nih.govacs.org For example, DFT calculations have helped to understand the preference for the formation of certain isomers in the synthesis of substituted imidazolidin-2-ones. acs.org

Proposed Reaction Mechanisms for Cyclization and Functionalization

The synthesis of the this compound ring system can be envisaged through several plausible synthetic routes, drawing from established methods for the formation of imidazolidinones. One such proposed pathway involves an intramolecular cyclization of a suitably substituted urea precursor. For instance, a reaction cascade commencing with a β,γ-alkynyl-α-imino ester and an α-amino acid-derived ester could lead to the formation of the imidazolidinone ring. researchgate.net

Another potential synthetic strategy involves the palladium-catalyzed cyclization of N-allylureas. In this approach, readily available N-allylamines are first converted to their corresponding N-allylureas. Subsequent treatment with an aryl bromide in the presence of a palladium catalyst, such as Pd2(dba)3 with a Xantphos ligand, and a base like sodium tert-butoxide, can facilitate the intramolecular C-N bond formation to yield the imidazolidinone ring. organic-chemistry.org This method allows for the generation of two new bonds and up to two stereocenters in a single step. organic-chemistry.org

Redox-annulation reactions provide another avenue for the synthesis of fused imidazolidinone systems, which can be adapted for the synthesis of this compound. For example, the reaction of a cyclic amine with an α-ketoamide, catalyzed by a Brønsted acid like benzoic acid, can proceed via a redox-neutral pathway to form a five-membered imidazolidinone ring. acs.org This transformation involves the functionalization of an amine α-C–H bond and its replacement with a C–N bond. acs.org

The functionalization of the this compound scaffold can be achieved through various methods, including C-H activation. For instance, site-selective C-H arylation of imidazolidinones has been demonstrated, offering a means to introduce aryl groups at specific positions on the ring. researchgate.net This approach can be particularly useful for modifying the properties of the core structure.

Tautomeric Equilibria and Isomerism in Imino-Imidazolidinone Systems

The this compound system can exhibit amino-imino tautomerism, a phenomenon where a proton can reversibly migrate between the exocyclic amino group and a ring nitrogen atom. This results in an equilibrium between the amino tautomer (this compound) and its corresponding imino tautomer (1-Imino-3,4-dimethylimidazolidin-2-one).

Studies on related (imidazole)imidazolidine-N-aryl(alkyl) systems provide valuable insights into the factors governing this equilibrium. rsc.org Density functional theory (DFT) calculations on similar structures have shown that the relative stability of the amino and imino tautomers is significantly influenced by the electronic effects of substituents and the potential for conjugation. rsc.org For example, in some systems, the imino tautomer is found to be more stable, while in others, the amino form is favored. rsc.orgresearchgate.net

The position of the double bond within the imidazolidine (B613845) ring system plays a crucial role in determining tautomeric preference. rsc.org When conjugation is directed towards the endocyclic nitrogen atoms, the amino tautomer tends to be stabilized. rsc.org Conversely, conjugation towards the exocyclic nitrogen atom generally favors the imino tautomer. rsc.org In the absence of strong conjugating effects, both tautomers may coexist in equilibrium. rsc.org

Computational studies using methods such as DFT at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the thermodynamics and kinetics of amino-imino tautomerism in analogous pyrimidine (B1678525) derivatives. researchgate.net These calculations help in determining the relative energies of the tautomers and the energy barriers for their interconversion. researchgate.net The presence of water molecules can also influence the tautomeric equilibrium, often by facilitating proton transfer and stabilizing one tautomer over the other through hydrogen bonding. researchgate.net

Stereochemical Considerations and Control in 1 Amino 3,4 Dimethylimidazolidin 2 One Synthesis and Reactions

Inherent Chirality and Stereogenic Centers within the Imidazolidinone Framework

The core structure of 1-Amino-3,4-dimethylimidazolidin-2-one possesses stereogenic centers, which are also known as chiral centers. A chiral center is typically a carbon atom bonded to four different groups. youtube.comyoutube.com In the case of this specific molecule, the carbon atoms at positions 4 and 5 of the imidazolidinone ring are potential stereogenic centers. The presence of methyl groups at the 3 and 4 positions and an amino group at the 1 position introduces this chirality.

The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.comyoutube.com For a molecule with two chiral centers, a maximum of four stereoisomers can exist. youtube.comyoutube.com These stereoisomers can be related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). youtube.comyoutube.com The specific configuration of each stereogenic center is designated as either R or S, based on the Cahn-Ingold-Prelog priority rules.

The inherent chirality of the imidazolidinone framework is fundamental to its use in asymmetric synthesis. Chiral auxiliaries derived from imidazolidin-2-ones, for instance, are employed to control the stereochemical course of reactions, leading to the preferential formation of one enantiomer or diastereomer of the product.

Strategies for Diastereoselective and Enantioselective Outcomes

Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving this compound and its derivatives is a primary goal in asymmetric synthesis. Various strategies have been developed to influence the stereochemical outcome, primarily focusing on the stereochemistry of the starting materials and the use of catalysts.

The stereochemistry of the starting materials used to synthesize the imidazolidinone ring has a direct and profound impact on the final stereochemistry of the product. When a chiral starting material is used, its stereochemistry can be transferred to the newly formed imidazolidinone ring, a process known as stereospecificity.

For example, the synthesis of chiral imidazolidin-2-ones often starts from optically active 1,2-diamines. The chirality of the diamine dictates the stereochemistry of the resulting imidazolidinone. Ephedrine-based imidazolidin-2-one chiral auxiliaries, for instance, are synthesized from the readily available and chiral amino alcohol ephedrine (B3423809). researchgate.net The inherent chirality of ephedrine is transferred to the imidazolidinone, which then directs the stereochemical outcome of subsequent reactions. researchgate.net

The following table illustrates the diastereoselective addition of titanium enolates derived from an ephedrine-based imidazolidin-2-one to an activated imine, demonstrating the influence of the auxiliary's stereochemistry on the product distribution.

Table 1: Diastereoselective Addition of Titanium Enolates to N-(benzylidene)toluene-4-sulfonamide

| Entry | R Group | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| 1 | Me | >95:5 |

| 2 | Ph | >95:5 |

Data sourced from a study on ephedrine-based imidazolidin-2-one chiral auxiliaries. researchgate.net

Catalysts play a pivotal role in controlling the stereoselectivity of reactions involving imidazolidinones. Both metal-based and organocatalysts are employed to create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over others. mdpi.com This approach is particularly valuable when the starting materials are achiral.

Organocatalysts, such as MacMillan's imidazolidinone catalysts, have been successfully used in enantioselective transformations. nih.gov These catalysts operate by forming a chiral iminium ion with the substrate, which then reacts in a stereocontrolled manner. The steric bulk and electronic properties of the catalyst direct the approach of the reacting partner, leading to a high enantiomeric excess of the product. nih.gov For instance, second-generation MacMillan catalysts have been shown to be highly effective in the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes. nih.gov

Metal catalysts, often in the form of chiral ligand-metal complexes, are also widely used. mdpi.com The chiral ligand coordinates to the metal center, creating a chiral pocket that influences the binding of the substrate and the subsequent reaction pathway. This strategy has been applied to a variety of transformations, including hydrogenations, C-H functionalizations, and cycloadditions. mdpi.comrsc.org Catalyst-controlled divergent synthesis allows for the selective formation of different products from the same starting materials by simply changing the catalyst system. rsc.orgrsc.org

Conformational Analysis and its Impact on Stereochemical Induction

The three-dimensional conformation of the imidazolidinone ring is a crucial factor in determining the stereochemical outcome of its reactions. The five-membered ring of imidazolidinone is not planar and can adopt various envelope and twist conformations. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

This conformational preference has a direct impact on stereochemical induction. In the context of chiral auxiliaries, the conformation of the imidazolidinone ring dictates the orientation of the attached substrate. This, in turn, controls the facial selectivity of the attack by a reagent. For example, in the addition of enolates to imines controlled by an imidazolidin-2-one auxiliary, the conformation of the auxiliary shields one face of the enolate, forcing the imine to approach from the less hindered face. researchgate.net This leads to the observed high diastereoselectivity. researchgate.net

Computational studies and spectroscopic techniques, such as NMR, are often used to analyze the conformational preferences of imidazolidinone derivatives and to rationalize the observed stereochemical outcomes. Understanding the interplay between the ring conformation and the steric and electronic effects of the substituents is essential for the rational design of new and more effective chiral auxiliaries based on the imidazolidinone scaffold.

Applications of 1 Amino 3,4 Dimethylimidazolidin 2 One and Imidazolidinone Scaffolds in Asymmetric Synthesis and Catalysis

Utilization of Imidazolidinone Derivatives as Chiral Auxiliaries

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and agrochemicals. nih.gov Imidazolidin-2-one derivatives have emerged as a particularly effective class of chiral auxiliaries due to their stability and high capacity for inducing asymmetry. researchgate.net

Role in Directing Stereoselective Transformations

Chiral imidazolidinone auxiliaries are temporarily attached to a prochiral substrate, a molecule that can be converted into a chiral product. The inherent chirality of the auxiliary creates a biased environment, forcing subsequent reactions to proceed in a stereoselective manner, yielding one stereoisomer in excess over the other. wikipedia.org The substituents on the imidazolidinone ring create steric hindrance, effectively blocking one face of the reactive intermediate, thereby directing the approach of incoming reagents to the other face. wikipedia.orgresearchgate.net This principle of sterically controlled facial selectivity is fundamental to how these auxiliaries guide the formation of specific stereocenters. The predictable nature of this stereochemical control has made imidazolidinone auxiliaries valuable in complex multi-step syntheses. wikipedia.org

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Imidazolidinone auxiliaries have proven to be highly effective in a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental for building the carbon skeletons of organic molecules. researchgate.netnih.gov These reactions include:

Asymmetric Alkylation: The enolates derived from N-acylated imidazolidinones react with alkyl halides with a high degree of stereocontrol. nih.govresearchgate.net The chiral auxiliary directs the alkylating agent to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. nih.govresearchgate.net

Asymmetric Aldol (B89426) Reactions: The boron enolates of N-acylimidazolidin-2-ones undergo highly diastereoselective aldol reactions with aldehydes. researchgate.net This reaction is particularly powerful as it simultaneously creates two new contiguous stereocenters. wikipedia.org

Asymmetric Michael Additions: Chiral N-enoylimidazolidin-2-ones act as effective Michael acceptors, reacting with nucleophiles in a highly diastereoselective manner. researchgate.net

The effectiveness of imidazolidinone auxiliaries in these transformations is highlighted by the high diastereomeric excesses (de) and enantiomeric excesses (ee) achieved in the final products.

Table 1: Examples of Asymmetric Carbon-Carbon Bond Forming Reactions Using Imidazolidinone Auxiliaries

| Reaction Type | Reactants | Auxiliary Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Asymmetric Alkylation | N-acylated imidazolidinone and alkyl halide | NCPS-supported 2-imidazolidinone | >99% de | nih.gov |

| Asymmetric Aldol Reaction | Boron enolate of 1,3-diacylimidazolidin-2-one and aldehyde | Tartaric acid-derived 1,3-diacylimidazolidin-2-one | >92% ee for the final product | researchgate.net |

| Asymmetric Michael Addition | N-methacryloylcamphorsultam and thiols | Camphorsultam (related chiral auxiliary) | High diastereoselectivity | wikipedia.org |

This table presents illustrative examples and the reported stereoselectivities can vary depending on the specific substrates and reaction conditions.

Auxiliary Removal and Recycling Strategies

A key advantage of using chiral auxiliaries is the ability to remove them from the product once the desired stereochemistry has been established and, ideally, to recycle the auxiliary for future use. nih.gov For imidazolidinone auxiliaries, various cleavage methods have been developed. For instance, the alkylated N-acylimidazolidinone can be treated with sodium hydroxide (B78521) to yield the corresponding chiral carboxylic acid. nih.gov

To facilitate recovery and reuse, imidazolidinone auxiliaries have been attached to polymer supports. nih.gov Non-cross-linked polystyrene (NCPS) has been used as a soluble polymer support, allowing for homogeneous reaction conditions and convenient recovery of the auxiliary after the reaction. nih.gov Studies have shown that these polymer-supported auxiliaries can be recovered in high yield and reused multiple times without a significant loss of efficiency or stereoselectivity. nih.gov However, the choice of cleavage conditions is crucial, as some methods can lead to racemization of the desired product. nih.gov

Imidazolidinone-Based Organocatalysis

In addition to their use as stoichiometric chiral auxiliaries, imidazolidinone scaffolds are central to the design of chiral organocatalysts. These small organic molecules accelerate chemical reactions and control their stereochemical outcome without the need for metal catalysts. researchgate.netresearchgate.net

Chiral Imidazolidinone Catalysts in Enantioselective Reactions

Chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, are particularly effective in a wide range of enantioselective transformations. researchgate.net One prominent example is their application in [4+3]-cycloaddition reactions. These catalysts activate α,β-unsaturated aldehydes by forming a transient, chiral iminium ion. researchgate.netcore.ac.uk This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more reactive towards a diene in a cycloaddition reaction. core.ac.uk The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of the cycloadduct with high enantioselectivity. core.ac.uk

The versatility of these catalysts extends to other important reactions such as Friedel-Crafts alkylations and Diels-Alder cycloadditions. researchgate.netkfupm.edu.samagtech.com.cn

Table 2: Examples of Enantioselective Reactions Catalyzed by Chiral Imidazolidinones

| Reaction Type | Reactants | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Diels-Alder Reaction | Cyclopentadiene and crotonaldehyde | MacMillan's imidazolidinone catalyst | 87% ee | researchgate.net |

| Friedel-Crafts Alkylation | Electron-rich benzenes and α,β-unsaturated aldehydes | (2S,5S)-5-benzyl-2-tert-butylimidazolidinone | High enantioselectivities | researchgate.net |

| [4+2] Cycloaddition | 2-Fluoro-α,β-unsaturated aldehydes and cyclopentadiene | Hayashi's catalyst (proline-derived) | 99.5:0.5 er | mdpi.com |

This table provides representative examples. The enantioselectivities are dependent on the specific catalyst, substrates, and reaction conditions.

Mechanism of Chiral Information Transfer in Organocatalytic Cycles

The transfer of chiral information in imidazolidinone-catalyzed reactions relies on the formation of a transient, covalent intermediate between the catalyst and the substrate. researchgate.netchemrxiv.org In the case of reactions involving α,β-unsaturated aldehydes, the secondary amine of the imidazolidinone catalyst condenses with the aldehyde to form a chiral iminium ion. researchgate.netcore.ac.uk

The key stereocontrol elements in this iminium ion intermediate are:

Selective formation of one iminium ion isomer: The geometry of the iminium ion is controlled to minimize non-bonding interactions between the substrate and the substituents on the catalyst framework. core.ac.uk

Facial shielding: A bulky group on the catalyst, such as a benzyl (B1604629) or tert-butyl group, effectively blocks one face of the dienophile (the activated aldehyde). core.ac.uk This steric hindrance leaves the other face exposed for the nucleophilic attack, thus dictating the absolute stereochemistry of the product. core.ac.uk

After the bond-forming step, the resulting product is hydrolyzed, releasing the chiral amine catalyst, which can then enter another catalytic cycle. researchgate.net The presence of an acid co-catalyst is often crucial to ensure the catalyst operates in its protonated, more active form. researchgate.netcore.ac.uk This mechanism of transient covalent activation and steric shielding is a hallmark of aminocatalysis and explains the high levels of enantioselectivity achieved with chiral imidazolidinone catalysts. researchgate.net

Imidazolidinone Derivatives as Reagents in Organic Transformations

Imidazolidinone derivatives have emerged as versatile reagents in a variety of organic transformations. Their unique structural and electronic properties can be harnessed to mediate specific chemical reactions. One notable application is in the field of halogenation, where these compounds, particularly when immobilized on a support, offer significant advantages over traditional reagents. By anchoring the imidazolidinone moiety to a solid or liquid support, such as an ionic liquid, researchers have developed reusable and environmentally benign halogenating systems. This approach not only facilitates product purification but also allows for the recovery and recycling of the reagent, aligning with the principles of green chemistry.

Application as Halogenation Reagents (e.g., Ionic-Liquid-Supported Systems)

A significant advancement in halogenation reactions involves the use of an ionic-liquid-supported 1,3-dimethylimidazolidin-2-one. researchgate.netthieme-connect.com This system provides an effective and reusable reagent for the halogenation of alcohols. thieme-connect.com The supported reagent is synthesized and then activated in situ with oxalyl chloride to form the active halogenating species, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). thieme-connect.com

The use of an ionic liquid as the support medium offers several key benefits. Notably, the reaction proceeds efficiently without the need for a base, which is often required when using free DMC. thieme-connect.com The high polarity of the ionic liquid support facilitates easy separation of the product from the reaction mixture through simple extraction, eliminating the need for purification techniques like column chromatography. researchgate.netthieme-connect.com

Research Findings:

A study demonstrated the successful halogenation of a range of primary and secondary alcohols using an ionic-liquid-supported 1,3-dimethylimidazolidin-2-one in conjunction with oxalyl chloride. The reactions were carried out in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), a hydrophobic ionic liquid, which proved to be an excellent medium for the transformation. thieme-connect.com

The process showed good conversion rates for various substrates. For instance, the chlorination of 1-octanol (B28484) proceeded with an 85% yield. The system was also effective for benzylic alcohols, such as benzyl alcohol and 4-methylbenzyl alcohol, affording the corresponding chlorides in high yields. The versatility of the reagent was further demonstrated with the successful chlorination of a secondary alcohol, 1-phenylethanol. thieme-connect.com

A crucial aspect of this methodology is the reusability of the ionic-liquid-supported reagent. After the initial reaction and product extraction, the supported reagent could be regenerated by treatment with oxalyl chloride and reused in subsequent halogenation cycles. The study reported excellent conversions for up to five consecutive uses, highlighting the robustness and sustainability of this catalytic system. thieme-connect.com

Halogenation of Alcohols using Ionic-Liquid-Supported 1,3-Dimethylimidazolidin-2-one

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | 1-Octanol | 1-Chlorooctane | 85 |

| 2 | Benzyl alcohol | Benzyl chloride | 95 |

| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzyl chloride | 92 |

| 4 | 1-Phenylethanol | 1-Chloro-1-phenylethane | 88 |

| Table based on data from reference thieme-connect.com. |

This ionic-liquid-supported system represents a significant step towards cleaner and more efficient halogenation processes in organic synthesis. The combination of a well-defined imidazolidinone-based reagent with the practical advantages of an ionic liquid support offers a powerful tool for chemists.

Theoretical and Computational Chemistry Investigations of 1 Amino 3,4 Dimethylimidazolidin 2 One and Analogous Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, are fundamental to determining the intrinsic properties of a molecule. By solving approximations to the Schrödinger equation, these calculations can predict the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons.

For 1-Amino-3,4-dimethylimidazolidin-2-one, a standard DFT calculation, perhaps using the B3LYP functional and a 6-31G(d) basis set, would yield precise values for bond lengths, bond angles, and dihedral angles. These structural parameters define the molecule's shape and conformational preferences.

Beyond structure, these calculations illuminate the molecule's electronic character. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity and kinetic stability; a smaller gap often suggests higher reactivity. The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would further visualize the electron-rich and electron-poor regions, which is essential for predicting non-covalent interactions and sites of protonation.

Illustrative Data: Calculated Structural and Electronic Properties

The following table contains hypothetical but realistic data that would be expected from a DFT calculation on this compound, demonstrating the type of information obtained.

| Property | Calculated Value | Description |

| Optimized Geometry | ||

| C=O Bond Length | 1.23 Å | Characteristic of a urea (B33335) carbonyl group. |

| N-C(O) Bond Length | 1.38 Å | Indicates partial double bond character from resonance. |

| C4-C5 Bond Length | 1.54 Å | A standard C-C single bond in the five-membered ring. |

| N1-C5 Bond Angle | 112.5° | Reflects the inherent strain and geometry of the ring. |

| Electronic Properties | ||

| E_HOMO | -6.2 eV | Energy of the highest occupied molecular orbital. |

| E_LUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | Suggests the molecule possesses high kinetic stability. |

| Dipole Moment | 3.5 D | Confirms the polar nature of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a virtual window into the dynamic process of a chemical reaction, allowing for the detailed mapping of reaction pathways. For imidazolidinone systems, this can involve studying their synthesis or their function in a catalytic cycle. Research on the formation of related imidazolidin-2-ones has successfully utilized DFT to chart the energy landscape of the cyclization process. mdpi.com This involves identifying all reaction intermediates and, most critically, the high-energy transition states that connect them.

In a typical mechanistic study, a proposed pathway is computationally explored to locate the geometry of the transition state for each step. The activation energy—the energy difference between the reactants and the transition state—is then calculated. By comparing the activation energies of competing pathways, the most energetically favorable mechanism can be identified. This approach is particularly powerful for explaining observed selectivity; for example, computational studies can rationalize why one regioisomer is formed preferentially by showing that its corresponding transition state is significantly lower in energy. mdpi.com

Illustrative Data: Hypothetical Reaction Energy Profile

This table presents a sample energy profile for a single mechanistic step involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting energy level for the reaction step. |

| Transition State (TS) | +18.5 | The energetic peak, or barrier, for the reaction. |

| Intermediate | -5.2 | A stable species formed along the reaction pathway. |

| Calculated Barrier | ||

| Activation Energy | 18.5 kcal/mol | The energy input required to reach the transition state. |

Prediction of Stereoselectivity and Enantioselectivity

One of the most impactful applications of computational chemistry for chiral imidazolidinones is in predicting and explaining stereochemical outcomes. Chiral imidazolidinones, famously developed as MacMillan catalysts, are cornerstones of modern asymmetric organocatalysis. nih.govacs.orgelsevierpure.com

Computational investigations have been remarkably successful in elucidating the origins of enantioselectivity in these reactions. nih.govacs.org The standard methodology involves modeling the key bond-forming step for both possible stereochemical outcomes (e.g., attack on the Re versus the Si face of an intermediate). The transition states leading to the R-product (TS-R) and the S-product (TS-S) are located, and their free energies are calculated with high accuracy.

The difference in the free energies of these two competing transition states (ΔΔG‡) directly correlates to the enantiomeric excess (ee) of the product. A ΔΔG‡ of approximately 1.8 kcal/mol at room temperature is sufficient to yield an enantiomeric excess of over 95%. These calculations provide a detailed understanding of how the catalyst's three-dimensional structure sterically and electronically guides a reactant to approach from a specific direction, thereby controlling the chirality of the product. acs.org

Illustrative Data: Prediction of Enantioselectivity

This table provides hypothetical results for a reaction catalyzed by (3R,4R)-1-Amino-3,4-dimethylimidazolidin-2-one, showing how the energy difference between transition states determines the major product.

| Parameter | Value | Description |

| Free Energy of TS-R (kcal/mol) | 21.2 | The calculated energy of the transition state leading to the R-product. |

| Free Energy of TS-S (kcal/mol) | 23.0 | The calculated energy of the transition state leading to the S-product. |

| Calculated Difference | ||

| ΔΔG‡ (G_TS-S - G_TS-R) | 1.8 kcal/mol | The energy difference that governs the stereochemical preference. |

| Predicted ee at 298 K | 95% (R) | The predicted enantiomeric excess, favoring the R-product. |

Spectroscopic Property Prediction and Structural Confirmation via Computational Methods

Computational chemistry is a vital partner in the structural elucidation of new chemical entities by predicting their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining molecular structure, and quantum chemical calculations can predict NMR chemical shifts (δ) and coupling constants (J) with a high degree of accuracy that is often sufficient for structural assignment. nih.govgithub.io

The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with DFT, is the standard for NMR predictions. The workflow begins with a thorough conformational analysis and geometry optimization. Subsequently, the magnetic shielding of each nucleus is calculated. These absolute shielding values are then converted into the familiar chemical shifts by comparing them to the calculated shielding of a reference standard like tetramethylsilane (B1202638) (TMS). For conformationally flexible molecules, a Boltzmann-weighted average of the shifts from all populated conformers is computed to achieve the most accurate prediction. github.io

When the computationally predicted spectrum closely matches the experimental one, it provides compelling evidence for the correctness of the proposed structure. nih.gov This synergy is a cornerstone of modern structural chemistry. Similar computational techniques are also applied to predict other types of spectra, including infrared (IR) and UV-Visible absorption.

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts

The following table presents a comparison of hypothetical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H δ (ppm) | Hypothetical Exp. ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Hypothetical Exp. ¹³C δ (ppm) |

| C=O | - | - | 165.2 | 164.5 |

| C4-H | 3.65 | 3.60 | 58.9 | 58.2 |

| C5-H₂ | 3.22, 3.45 | 3.18, 3.40 | 49.5 | 48.9 |

| N1-CH₃ | 2.85 | 2.82 | 31.0 | 30.5 |

| N3-CH₃ | 2.90 | 2.88 | 31.4 | 30.9 |

| N-NH₂ | 2.50 | 2.45 | - | - |

Future Research Directions and Broader Perspectives for 1 Amino 3,4 Dimethylimidazolidin 2 One

Development of Novel and Green Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methodologies. Future research on 1-Amino-3,4-dimethylimidazolidin-2-one should prioritize the creation of novel and green synthetic routes that improve upon traditional methods, which may involve hazardous reagents or produce significant waste.

Key research objectives in this area include:

Carbon Dioxide as a C1 Feedstock: A primary goal is to utilize carbon dioxide (CO2), a renewable and non-toxic C1 source, as a replacement for hazardous phosgene (B1210022) derivatives. Research has shown that catalysts like cerium oxide (CeO2) can effectively facilitate the direct synthesis of cyclic ureas from CO2 and various diamines. epa.gov Future work could adapt this methodology for the synthesis of this compound by employing a suitably substituted hydrazine (B178648) derivative as the diamine equivalent.

Organocatalyzed and Microwave-Assisted Synthesis: Organocatalysis presents a metal-free alternative for cyclic urea (B33335) synthesis. researchgate.net The development of organocatalytic, solvent-free reactions, potentially enhanced by microwave irradiation for energy efficiency and reduced reaction times, would represent a significant step forward. researchgate.net Investigating the cyclization of precursors to this compound under these conditions could lead to a highly efficient and sustainable process.

Flow Chemistry Processes: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and process control. A future research direction would involve designing a flow-based synthesis of the target molecule, which could enable safer handling of reactive intermediates and facilitate easier purification.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Traditional Route (Hypothetical) | Proposed Green Route |

|---|---|---|

| Carbon Source | Phosgene or equivalents (e.g., CDI) | Carbon Dioxide (CO2), Propylene Carbonate |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., CeO2, DBU) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free or green solvents (e.g., 2-propanol) |

| Byproducts | Toxic and/or stoichiometric waste | Benign byproducts (e.g., H2O) |

| Efficiency | Multi-step, potential for low yields | Potentially fewer steps, high atom economy |

Exploration of Undiscovered Reactivity Profiles

The unique combination of a cyclic urea backbone and an exocyclic N-amino group suggests a rich and largely unexplored reactivity profile for this compound. A systematic investigation of its chemical behavior is crucial for unlocking its potential as a versatile building block in organic synthesis.

Future research should focus on:

Reactions at the N-Amino Group: The hydrazine-like N-amino moiety is expected to be a primary site of reactivity. Studies should explore its nucleophilicity in reactions such as acylation, alkylation, and arylation to generate a library of novel N-functionalized derivatives. Furthermore, condensation reactions with aldehydes and ketones could yield stable hydrazones, which are valuable intermediates and functional motifs in their own right.

Stereoselective Transformations: The presence of a chiral center at the C4 position (bearing a methyl group) introduces the possibility of diastereoselective reactions. Future studies should investigate how this inherent chirality influences the stereochemical outcome of reactions at the N-amino group or other positions on the ring, potentially enabling asymmetric syntheses.

Ring-Opening and Ring-Transformation Reactions: Exploring the stability of the imidazolidin-2-one ring under various conditions (e.g., strong acid, base, or reductive/oxidative environments) could reveal novel ring-opening or ring-transformation pathways, providing access to different classes of acyclic and heterocyclic compounds.

Design and Synthesis of Advanced Catalytic Systems

The structure of this compound is well-suited for applications in catalysis, both as a ligand for metal-based catalysts and as a precursor for organocatalysts.

Promising avenues for research include:

Chiral Ligand Development: The N-amino group and the ring nitrogen atoms are potential coordination sites for transition metals. The synthesis of metal complexes incorporating this compound as a chiral ligand could lead to new catalysts for asymmetric reactions, such as hydrogenations, hydrosilylations, or C-C bond-forming reactions.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolidin-2-ones are common precursors to N-Heterocyclic Carbenes (NHCs), a powerful class of organocatalysts. Future work could involve the conversion of this compound derivatives into novel chiral NHCs. The stereoelectronic properties of these new NHCs could be tuned by modifying the substituent on the exocyclic amino group, leading to advanced catalysts for a range of transformations.

Immobilized Catalysts: For enhanced recyclability and sustainability, catalysts derived from this compound could be immobilized on solid supports like silica or polymers. acs.org Research into the functionalization of the molecule to enable covalent attachment to such supports could produce robust and reusable heterogeneous catalytic systems. acs.org

Table 2: Potential Catalytic Applications Derived from this compound

| Catalyst Type | Derived From | Potential Application | Key Feature |

|---|---|---|---|

| Chiral Ligand | The parent molecule or its derivatives | Asymmetric metal catalysis (e.g., hydrogenation, C-C coupling) | Coordination via N-amino and/or ring nitrogen atoms; inherent chirality |

| N-Heterocyclic Carbene | N-alkylated/arylated derivatives | Asymmetric organocatalysis (e.g., benzoin condensation, Stetter reaction) | Chiral backbone influencing stereoselectivity |

| Heterogeneous Catalyst | Functionalized derivatives for immobilization | Recyclable catalytic processes in flow or batch systems | Covalent attachment to solid supports like silica |

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique structural attributes of this compound open up possibilities for its use in interdisciplinary fields beyond traditional organic chemistry.

Materials Science: The molecule could serve as a novel monomer or building block for functional polymers. The rigid heterocyclic core could impart desirable thermal and mechanical properties to a polymer backbone. The N-amino group provides a handle for post-polymerization modification, allowing for the introduction of various functionalities. Future research could explore the synthesis of polyamides, polyureas, or other polymers incorporating this chiral cyclic urea to create materials with unique properties for applications in membranes, coatings, or chiral stationary phases for chromatography.

Chemical Biology: N-amino-imidazolin-2-ones have been investigated as peptide mimics capable of inducing specific, stable conformations (e.g., β-turns) in peptides. This is a highly promising area for this compound. Future research should focus on its incorporation into peptide sequences to study its effect on secondary structure and biological activity. Its ability to act as a rigid, chiral scaffold could be exploited to design peptidomimetics with enhanced stability against proteolysis and improved receptor binding affinity, making it a valuable tool in drug discovery.

Synergistic Integration of Experimental and Computational Approaches

To accelerate progress in all the aforementioned areas, a synergistic approach that combines experimental synthesis and testing with computational modeling is essential. dtu.dknih.gov Theoretical calculations can provide deep insights into the molecule's properties and reactivity, guiding experimental design and saving significant time and resources.

Future research should leverage this synergy by:

Modeling Reaction Pathways: Using methods like Density Functional Theory (DFT), researchers can model the transition states and reaction energetics for the proposed green synthetic routes, helping to optimize reaction conditions and catalyst choice. rsc.org

Predicting Catalyst Performance: Computational screening can be used to predict the efficacy of new catalysts derived from this compound. nih.gov By modeling the catalyst-substrate interactions, researchers can rationalize observed stereoselectivities and design more effective second-generation catalysts.

Simulating Molecular Interactions: In the context of chemical biology and materials science, molecular dynamics (MD) simulations can be used to predict how the incorporation of this molecule affects the conformation of a peptide chain or the bulk properties of a polymer. acs.org This predictive power can guide the synthesis of molecules and materials with desired functions.

Table 3: Application of Computational Methods to Future Research

| Research Area | Computational Method | Objective |

|---|---|---|

| Green Synthesis (7.1) | Density Functional Theory (DFT) | Elucidate reaction mechanisms; calculate activation barriers; predict catalyst efficiency. |

| Reactivity Profiles (7.2) | DFT, Molecular Orbital Theory | Predict sites of reactivity; analyze frontier molecular orbitals; model transition states. |

| Catalytic Systems (7.3) | DFT, Molecular Docking | Design novel ligands and NHCs; predict binding affinities and stereochemical outcomes. |

| Interdisciplinary Applications (7.4) | Molecular Dynamics (MD), Quantum Mechanics (QM) | Simulate peptide folding; predict polymer properties; model interactions with biological targets. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Amino-3,4-dimethylimidazolidin-2-one, and how can purity be optimized?

- Methodological Answer : Solid-phase synthesis using Merrifield resin is a robust method, enabling stepwise coupling and simplified purification. For example, Wang et al. (2009) achieved high yields (~75%) by coupling protected amino acids to the resin under anhydrous DCM conditions, followed by cleavage with TFA/water . Purity optimization involves reverse-phase HPLC (C18 column, acetonitrile/water gradient) and lyophilization to remove residual solvents. NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity and monitoring side products like unreacted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the imidazolidinone ring .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles, dihedrals, and electrostatic potential surfaces. Compare with X-ray crystallography data if available .

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and NH bending modes to confirm hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies resolve contradictions between computational ADME predictions and experimental pharmacokinetic data for this compound derivatives?

- Methodological Answer :

- Lipinski Rule Compliance : Re-evaluate logP calculations (e.g., using XLogP3) and hydrogen-bond donor/acceptor counts. Experimental logD (octanol/water) measurements can validate in silico predictions .

- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots. Compare with docking results for CYP450 isoforms (e.g., CYP3A4) to refine predictive models .

- Case Study : A 2023 study found discrepancies in predicted vs. observed half-life for ADB-HEXINACA analogs; orthogonal LC-HRMS/MS analysis revealed unaccounted phase II metabolites (glucuronides) .

Q. How can molecular docking parameters be optimized for imidazolidinone derivatives targeting neurological receptors?

- Methodological Answer :

- Grid Box Setup : Center the box on the binding pocket of targets (e.g., CB1/CB2 cannabinoid receptors) with dimensions 20×20×20 ų to accommodate ligand flexibility .

- Scoring Functions : Compare AutoDock Vina (affinity-based) vs. Glide (docking precision) to balance computational cost and accuracy.

- Validation : Cross-check docking poses with mutagenesis data or cryo-EM structures. For example, a 2023 study resolved false positives in imidazolidinone-CB1 docking by incorporating water-mediated hydrogen bonds .

Q. What experimental designs mitigate challenges in synthesizing imidazolidinone analogs with bulky substituents?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent steric hindrance during ring closure .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) to minimize decomposition of thermally sensitive substituents .

- Table : Comparison of Reaction Conditions

| Substituent | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzyl | Conventional | 62 | 92% |

| Cyclohexyl | Microwave | 78 | 98% |

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for imidazolidinone derivatives?

- Methodological Answer :

- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., rimonabant for CB1 assays) to normalize inter-lab variability .

- Orthogonal Validation : Confirm IC50 values via SPR (surface plasmon resonance) if fluorescence-based assays show high background noise .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. A 2021 review attributed discrepancies in imidazolidinone cytotoxicity to variations in serum concentration (e.g., 5% vs. 10% FBS) .

Applications in Drug Design

Q. What structural modifications enhance the metabolic stability of this compound-based scaffolds?

- Methodological Answer :

- Isosteric Replacement : Substitute labile methyl groups with trifluoromethyl or cyclopropyl moieties to block oxidative metabolism .

- Prodrug Strategies : Introduce ester or carbamate promoieties to mask polar groups, improving oral bioavailability. Hydrolysis in vivo regenerates the active compound .

- Case Study : ADB-CHMINACA (a cyclohexylmethyl analog) showed 3× longer half-life than its butyl counterpart due to reduced CYP3A4-mediated oxidation .

Analytical Method Development

Q. Which advanced chromatographic techniques resolve co-eluting impurities in imidazolidinone synthesis?

- Methodological Answer :

- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with 0.1% formic acid in mobile phases for baseline separation of diastereomers .

- Chiral HPLC : Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) to isolate enantiomers. A 2022 study achieved >99% ee for R/S-imidazolidinones using hexane/isopropanol (85:15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.